Phenyl 3-O-benzyl-b-D-thioglucopyranoside
Overview
Description
Phenyl 3-O-benzyl-b-D-thioglucopyranoside is a chemical compound extensively utilized in the study of carbohydrate metabolism pathways. This compound is particularly valuable for investigating the intricate processes of glycosylation, which are crucial in understanding various diseases such as cancer, diabetes, and neurodegenerative disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 3-O-benzyl-b-D-thioglucopyranoside can be synthesized through a series of chemical reactions involving the protection and deprotection of hydroxyl groups. One common method involves the use of benzyl chloride and thioglucose in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes rigorous purification steps such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-O-benzyl-b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or thiolates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various glycosides and thioglycosides, which are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Phenyl 3-O-benzyl-b-D-thioglucopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: As a substrate for studying glycosylation reactions.
Biology: For investigating carbohydrate metabolism and its role in cellular processes.
Medicine: In the development of therapeutic agents targeting diseases like cancer and diabetes.
Industry: Used in the synthesis of complex carbohydrates and glycosides for various applications.
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes involved in carbohydrate metabolism. It targets glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. By inhibiting these enzymes, Phenyl 3-O-benzyl-b-D-thioglucopyranoside can modulate glycosylation processes, thereby affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside: Similar in structure but differs in the position of benzyl groups.
Phenyl 2,3,4,6-tetra-O-benzyl-b-D-thioglucopyranoside: Contains additional benzyl groups, making it bulkier and potentially more reactive.
Uniqueness
Phenyl 3-O-benzyl-b-D-thioglucopyranoside is unique due to its specific substitution pattern, which makes it particularly useful for studying specific glycosylation pathways. Its structure allows for selective inhibition of certain glycosidases, providing insights into the role of glycosylation in various diseases.
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4-phenylmethoxy-6-phenylsulfanyloxane-3,5-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5S/c20-11-15-16(21)18(23-12-13-7-3-1-4-8-13)17(22)19(24-15)25-14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18+,19+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMBAPQCLQUXNK-QQXKLLMISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(OC(C2O)SC3=CC=CC=C3)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)SC3=CC=CC=C3)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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